Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3 and an ethyl ester group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing carbohydrazide and hydrazone derivatives with cytotoxic and antiproliferative activities .
Synthesis: The compound is typically synthesized via cyclization of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) in refluxing ethanol, followed by hydrazine hydrate treatment to yield carbohydrazide intermediates .
Applications: Derivatives of this compound exhibit promising biological activities, including cytotoxicity against cancer cell lines (e.g., lung and pancreatic cancers) , highlighting its importance in drug discovery.
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILHKPXTMEIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569155 | |
| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143982-54-1 | |
| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine group in 2-aminopyridine on the carbonyl carbon of ethyl bromopyruvate, followed by cyclization to form the bicyclic structure. Key parameters include:
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Base : Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used to deprotonate intermediates and drive the reaction forward.
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Solvent : Ethanol or methanol facilitates solubility and reflux conditions.
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Temperature and Time : Reflux at 55–80°C for 5–20 hours ensures complete conversion.
For example, a protocol adapted from involves:
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Combining 2-aminopyridine (300 mmol), ethyl bromopyruvate (360 mmol), and NaHCO₃ (360 mmol) in ethanol.
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Refluxing at 55°C for 5 hours.
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Extracting with ethyl acetate, drying with anhydrous Na₂SO₄, and recrystallizing from n-hexane/ethyl acetate.
This method yields 72% of the target compound with a melting point of 76.5–78.0°C.
Impact of Base and Solvent
Variations in base and solvent significantly affect yield (Table 1):
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaHCO₃ | Ethanol | 55 | 5 | 72.0 |
| Na₂CO₃ | Ethanol | 55 | 10 | 67.8 |
| NaOH | Methanol | 55 | 12 | 35.2 |
| Triethylamine | Water | 55 | 20 | 53.4 |
Table 1: Yield variation with bases and solvents in cyclocondensation.
Sodium bicarbonate in ethanol maximizes yield due to its mild basicity and compatibility with the solvent. Stronger bases like NaOH may promote side reactions, reducing efficiency.
Post-Cyclization Bromination
An alternative route involves brominating pre-formed imidazo[1,2-a]pyridine-2-carboxylate. This method is advantageous when the starting material lacks bromine or requires late-stage functionalization.
Bromination Strategies
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Electrophilic Bromination : N-Bromosuccinimide (NBS) in acetonitrile or dichloromethane (DCM) introduces bromine at position 3.
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Radical Bromination : AIBN-initiated bromination under UV light ensures regioselectivity.
A representative procedure includes:
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Dissolving imidazo[1,2-a]pyridine-2-carboxylate (1 eq) in DCM.
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Adding NBS (1.2 eq) and stirring at 25°C for 12 hours.
Yields range from 60–75% , contingent on reaction monitoring and purification.
Regioselectivity and Characterization
Regioselectivity is confirmed via ¹H NMR and X-ray crystallography . In this compound, the bromine atom occupies position 3 due to electron density distribution in the imidazole ring.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Post-Cyclization Bromination |
|---|---|---|
| Steps | 1 | 2 |
| Overall Yield (%) | 35–72 | 60–75 |
| Purity (%) | >95 | >90 |
| Cost | Moderate | High |
| Scalability | Industrial | Laboratory |
Table 2: Comparison of synthetic methods.
Cyclocondensation is preferred for industrial scalability, while post-cyclization bromination offers flexibility in late-stage modifications.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or TBHP are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is being explored as a lead compound for new drug formulations. Its structural features allow for modifications that can enhance biological activity against various diseases. Notably, derivatives of imidazo[1,2-a]pyridine have shown promise as potential anticancer agents.
Case Study: Anticancer Activity
Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231). For instance, a derivative exhibited an IC50 of 1.6 μM against MCF7 cells, indicating potent anticancer activity .
Biological Research
The compound is also utilized in biological research to explore its mechanisms of action and therapeutic potential. It has been investigated for its antiparasitic and anti-inflammatory properties.
Case Study: Antiparasitic Activity
In a study focused on trichomoniasis and amoebiasis, several imidazo[1,2-a]pyridine derivatives were tested against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The results indicated that these compounds could serve as new candidates for treating these infections .
Chemical Research
In organic chemistry, this compound acts as a versatile building block in the synthesis of complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials.
Material Science
The compound is being explored for applications in material science due to its electronic properties. It can be incorporated into advanced materials for sensors and organic electronics.
Agrochemicals
There is ongoing research into the potential use of this compound in developing agrochemicals such as pesticides or herbicides. Its biological activity could contribute to more effective agricultural practices.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-chloroimidazo[1,2-A]pyridine-2-carboxylate | Chlorine instead of bromine | Potentially different reactivity patterns |
| Mthis compound | Methyl group instead of ethyl | Variations in solubility and biological activity |
| Ethyl 4-bromoimidazo[1,2-A]pyridine-2-carboxylate | Bromine at a different position | Different pharmacological profiles |
Mechanism of Action
The mechanism of action of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate with structurally related analogues, emphasizing substituent positions, halogen types, and applications:
Physical Properties
- Melting Points : Bromine’s presence increases melting points compared to fluorine or chlorine analogues. For example, the 7-chloro-8-iodo derivative melts at 208°C , while the 3-chloro analogue is liquid at room temperature .
- NMR Signatures : The 3-bromo substituent in the target compound produces distinct downfield shifts in ¹H-NMR (e.g., δ 8.71 ppm for H-3 in DMSO-d₆) compared to 6-substituted derivatives .
Biological Activity
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, interactions with biomolecules, and potential therapeutic uses.
Overview of the Compound
This compound is characterized by its fused imidazo[1,2-A]pyridine ring system. The presence of the bromine atom at the 3-position enhances its reactivity and biological properties, making it a valuable scaffold for drug development.
Target Interactions
The compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been shown to modulate oxidative stress responses and metabolic pathways by binding to active sites on enzymes or altering their conformations. This interaction can lead to significant changes in cellular processes such as gene expression and metabolism .
Cellular Effects
This compound affects cell signaling pathways and gene expression. Studies indicate that it influences genes involved in cell cycle regulation and apoptosis. For instance, it can alter the activity of key metabolic enzymes, impacting energy production and utilization within cells .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of imidazo[1,2-A]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives have shown promising results, indicating effective inhibition of bacterial growth .
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity across various cancer cell lines. For example, compounds derived from this scaffold have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The mechanism appears to involve modulation of cell cycle phases without inducing apoptosis, suggesting alternative pathways for inducing cell death in cancer cells .
Study on Antitubercular Activity
A study conducted by Abrahams et al. identified several imidazo[1,2-A]pyridine derivatives as potent inhibitors against Mycobacterium tuberculosis. These compounds were evaluated using high-throughput screening methods, revealing MIC values ranging from 0.03 to 5.0 μM against the H37Rv strain .
Evaluation of Antitumor Effects
In a separate investigation focusing on TNBC models, compounds based on this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated a substantial decrease in viable cell numbers at specific concentrations (GI50), with alterations in cell cycle distribution observed through flow cytometry analyses .
Comparative Analysis with Related Compounds
| Compound | Biological Activity | MIC (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | 0.03 - 5.0 | Effective against MDR-TB |
| Ethyl imidazo[1,2-A]pyridine-3-carboxylate | Moderate Anticancer | N/A | Similar structure but less potent |
| 3-bromoimidazo[1,2-A]pyridine-2-carboxamide | Antimicrobial | N/A | Shows promise against various pathogens |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate?
Answer:
The compound is typically synthesized via a two-step process:
Condensation Reaction : Reacting 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol yields ethyl imidazo[1,2-a]pyridine-2-carboxylate. This step exploits the nucleophilic reactivity of the amino group in 2-aminopyridine .
Bromination : Subsequent bromination at the 3-position of the imidazo[1,2-a]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like di-brominated species .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.
Advanced: How do reaction conditions influence bromine-lithium exchange in derivatives of this compound?
Answer:
Bromine-lithium exchange reactions require aprotic solvents (e.g., THF, ether) and strong bases (e.g., LDA or lithium ethylamide). For example, reacting 3-bromoimidazo[1,2-a]pyridine with lithium ethylamide in ethylamine/ether can lead to:
- Reductive Dehalogenation : Dominant pathway (35% yield), forming the parent imidazo[1,2-a]pyridine via Br⁺ abstraction .
- Side Products : Minor products like 6-bromo-7-ethylamino derivatives (2.5%) arise from competing nucleophilic substitution, highlighting the need for mechanistic studies (e.g., isotopic labeling, DFT calculations) to elucidate pathways .
Methodological Tip : Use low temperatures (−78°C) and inert atmospheres to suppress side reactions.
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Confirms regioselective bromination. The 3-bromo substituent deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for the ester methyl group) .
- X-ray Crystallography : Resolves crystal packing and bond angles. SHELX software is widely used for structure refinement, particularly for verifying bromine positioning .
- HRMS/ESI-MS : Validates molecular weight and isotopic patterns (e.g., M/M+2 peaks for bromine) .
Advanced: How can computational methods predict the electronic properties of this compound?
Answer:
- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, studies on the 6-bromo analog reveal electron-withdrawing effects at the 3-position, influencing reactivity in cross-coupling reactions .
- Solvent Effects : PCM (Polarizable Continuum Model) simulations assess solvation energies, explaining solubility trends in polar vs. nonpolar solvents .
Application : Predict sites for electrophilic/nucleophilic attacks to guide functionalization strategies.
Advanced: What strategies mitigate contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or methyl groups) to isolate bioactivity contributors. For instance, antiproliferative effects in lung cancer cells depend on the bromine position and ester group stability .
- Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., ester hydrolysis) to distinguish intrinsic activity from pharmacokinetic artifacts .
Case Study : Hydrazide derivatives of this compound show varied IC₅₀ values due to differing cellular uptake rates .
Basic: How is this compound utilized in heterocyclic chemistry?
Answer:
The compound serves as a versatile intermediate for:
- Suzuki-Miyaura Coupling : Bromine at the 3-position undergoes palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl derivatives .
- Cyclization Reactions : Reacting with NaN₃ or alkynes under Cu(I) catalysis forms triazoles or fused heterocycles (e.g., imidazo[1,2-a]pyrido[2,3-d]pyrimidines) .
Optimization Note : Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance yields.
Advanced: What role does SHELX software play in crystallographic studies of brominated imidazo[1,2-a]pyridines?
Answer:
SHELX refines X-ray data to resolve:
- Disorder Modeling : Bromine atoms may exhibit positional disorder in crystal lattices; SHELXL’s PART指令 partitions occupancy .
- Twinned Data : For crystals with merohedral twinning, SHELXL’s TWIN command refines twin laws and improves R-factors .
Case Example : Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate’s structure was validated via SHELX-refined anisotropic displacement parameters .
Advanced: How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?
Answer:
- Steric Effects : The 2-carboxylate group hinders nucleophilic attack at the adjacent 1-position, directing reactivity to the 3-bromo site .
- Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for SNAr reactions but deactivates it toward electrophilic substitutions.
Experimental Validation : Competitive reactions with morpholine (bulky nucleophile) vs. ammonia (small nucleophile) quantify steric contributions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Waste Disposal : Segregate halogenated waste and neutralize with 10% sodium thiosulfate before disposal .
Advanced: How can high-throughput screening (HTS) optimize reaction conditions for this compound derivatization?
Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) in 96-well plates.
- Automated Analytics : UPLC-MS tracks reaction completion and identifies by-products.
- Case Study : A HTS study on Sonogashira couplings identified DMF/i-Pr₂NEt at 80°C as optimal for alkyne incorporation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
